molecular formula C20H16N4O4S B11584827 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide

2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide

Cat. No.: B11584827
M. Wt: 408.4 g/mol
InChI Key: QPHGDFKVOJHDAV-YBEGLDIGSA-N
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Description

2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced onto the thiazolo[3,2-b][1,2,4]triazole ring.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)ethanol
  • 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)propanoic acid

Uniqueness

The uniqueness of 2-(4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide lies in its specific functional groups and the arrangement of atoms within its structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

2-[4-[(Z)-[2-(2-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C20H16N4O4S/c1-27-15-5-3-2-4-14(15)18-22-20-24(23-18)19(26)16(29-20)10-12-6-8-13(9-7-12)28-11-17(21)25/h2-10H,11H2,1H3,(H2,21,25)/b16-10-

InChI Key

QPHGDFKVOJHDAV-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)N)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC(=O)N)SC3=N2

Origin of Product

United States

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